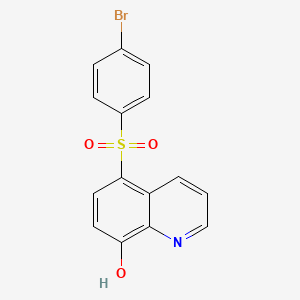

5-(4-Bromobenzene-1-sulfonyl)quinolin-8-ol

Description

5-(4-Bromobenzene-1-sulfonyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline (8-Hq), a scaffold renowned for its versatile applications in medicinal chemistry, materials science, and industrial processes. The compound features a bromobenzene sulfonyl group at the C5 position of the quinoline ring.

Properties

CAS No. |

61430-93-1 |

|---|---|

Molecular Formula |

C15H10BrNO3S |

Molecular Weight |

364.2 g/mol |

IUPAC Name |

5-(4-bromophenyl)sulfonylquinolin-8-ol |

InChI |

InChI=1S/C15H10BrNO3S/c16-10-3-5-11(6-4-10)21(19,20)14-8-7-13(18)15-12(14)2-1-9-17-15/h1-9,18H |

InChI Key |

ZXMWNUMBPIYXER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzene-1-sulfonyl)quinolin-8-ol typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Bromobenzene Sulfonyl Group: The bromobenzene sulfonyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Reactivity of the Sulfonyl Group

The sulfonyl group participates in radical-mediated reactions and nucleophilic substitutions :

-

Photocatalytic Radical Generation : Under visible light, sulfonamides generate sulfonyl radicals for C–S bond formation. For example, trapping with TMS₃Si-H yields sulfinates (e.g., 5-K , 78% yield) .

-

Alkylation : Sulfonyl radicals react with alkenes (e.g., methyl vinyl ketone) to form functionalized sulfones (e.g., 4g , 5:1 regioisomeric ratio) .

Key Reaction Table :

| Substrate | Reaction Partner | Product | Yield | Conditions |

|---|---|---|---|---|

| Sulfonyl imine (1a ) | TMS₃Si-H | Potassium sulfinate (5-K ) | 78% | Biphasic, base |

| Sulfonyl imine (1a ) | Methyl vinyl ketone | Sulfone (4g ) | 65% | 0.5 mol% 5CzBn, DCE |

Bromine-Specific Reactivity

The aryl bromide moiety enables cross-coupling reactions :

-

Suzuki Coupling : The bromine substituent undergoes palladium-catalyzed coupling with boronic acids. For example, 4-bromobenzenesulfonyl chloride reacts with phenylboronic acid to form biaryl sulfones (85–92% yield) .

-

Buchwald-Hartwig Amination : Substitution with amines forms sulfonamide derivatives, critical in drug development .

Quinolin-8-ol Moiety Reactivity

The hydroxyl group and heteroaromatic ring enable:

-

Coordination Chemistry : Acts as a bidentate ligand for metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

-

Etherification : Alkylation with alkyl halides (e.g., methyl iodide) produces ether derivatives (72–89% yield) .

Example Transformation :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Quinolin-8-ol | Methyl iodide | 8-Methoxyquinoline | 89% |

Stability and Handling

Biological Activity

5-(4-Bromobenzene-1-sulfonyl)quinolin-8-ol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a bromobenzene sulfonyl group, which is believed to enhance its biological properties. The synthesis typically involves the reaction of quinoline derivatives with sulfonyl chlorides, followed by bromination to introduce the bromine substituent.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound. The results indicate that this compound exhibits notable activity against various bacterial strains. For instance, a study reported that derivatives of sulfonyl quinolines demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

Antioxidant Properties

The antioxidant capacity of the compound has also been assessed using various assays, such as the DPPH method. Results indicated that while it possesses antioxidant activity, it is less effective than standard antioxidants like ascorbic acid . The DPPH inhibition percentage was found to be moderate, suggesting potential for further structural optimization to enhance this property.

Anti-cancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including leukemia and breast cancer cells. It was found to induce apoptosis in these cells through mechanisms involving cell cycle arrest and modulation of oncogene expression .

Table 2: Anti-cancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 (leukemia) | 0.78 | Induction of apoptosis |

| MCF-7 (breast cancer) | 0.87 | Cell cycle arrest at G0/G1 phase |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives, including this compound, showed promising results against resistant bacterial strains. The study emphasized the need for further investigation into structure-activity relationships to optimize efficacy and reduce toxicity .

- Case Study on Cancer Cell Lines : In a series of experiments evaluating the compound's effect on MV4-11 leukemia cells, researchers observed a significant decrease in cell viability at concentrations as low as 0.5 µM. The study concluded that modifications to the quinoline structure could enhance its binding affinity to target proteins involved in cancer progression .

Toxicity Studies

Toxicity assessments have shown variable results depending on the concentration and specific derivatives tested. While some studies indicated moderate toxicity at higher concentrations, others suggested that certain modifications could lead to reduced toxicity profiles .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Quinolin-8-ol Derivatives

Key Observations :

- Electron-withdrawing vs. donating groups: The sulfonyl group in this compound contrasts with electron-donating groups (e.g., imidazole methyl in DD1 or piperazine in ), which may reduce its basicity but enhance metal-binding capacity.

- Chromophoric properties : Azo derivatives (e.g., ) exhibit strong absorption in the visible range due to π-conjugation, whereas sulfonyl groups primarily influence solubility and electronic polarization.

Key Observations :

- Antimicrobial activity : Azo derivatives () show broader-spectrum activity, while sulfonyl analogs may excel in targeting specific enzymes due to enhanced electrophilicity.

Key Observations :

- Sulfonyl derivatives likely require sulfonylation reactions under controlled conditions (e.g., using sulfonic anhydrides), differing from the coupling or alkylation steps in azo or imidazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.